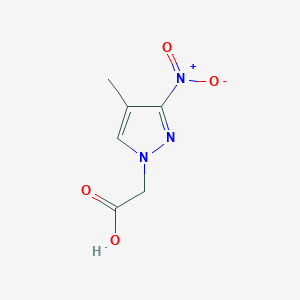

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the 4-position and a nitro group at the 3-position

Mécanisme D'action

Target of Action

Similar compounds such as imidazole and pyrazole derivatives have been reported to interact with a variety of biological targets . These include enzymes like cytochrome P450 and monoamine oxidase (MAO), which play crucial roles in various biochemical pathways .

Mode of Action

For instance, imidazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

For instance, imidazole derivatives have been reported to affect the cytochrome P450-mediated polyunsaturated fatty acid epoxide pathway, which plays a crucial role in inflammation and blood pressure regulation .

Pharmacokinetics

It can be inferred from related compounds that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent .

Result of Action

Related compounds such as imidazole and pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It can be inferred from related compounds that factors such as ph, temperature, and the presence of other molecules can influence the action of these compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of 4-methyl-1H-pyrazole followed by the introduction of an acetic acid moiety. One common method involves the following steps:

Nitration: 4-methyl-1H-pyrazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Acetylation: The nitrated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

Reduction: (4-methyl-3-amino-1H-pyrazol-1-yl)acetic acid.

Substitution: Various esters of this compound.

Applications De Recherche Scientifique

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-methyl-3-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

(4-methyl-3-nitro-1H-pyrazol-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the specific combination of the pyrazole ring, nitro group, and acetic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.

Activité Biologique

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound notable for its potential biological activities. This compound features a pyrazole ring with a methyl group at the 4-position and a nitro group at the 3-position, linked to an acetic acid moiety. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The synthesis of this compound typically involves:

- Nitration : The precursor compound, 4-methyl-1H-pyrazole, is nitrated using a mixture of concentrated sulfuric and nitric acids.

- Acetylation : The resulting nitrated product is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to produce the final compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 30 | Metronidazole |

| Escherichia coli | 25 | Nitrofurantoin |

| Pseudomonas aeruginosa | 50 |

These results indicate that this compound could serve as a promising candidate for developing new antibacterial agents .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human carcinoma cell lines have shown that it exhibits moderate cytotoxicity. The half-maximal inhibitory concentration (IC50) values ranged from 26.61 to 47.31 µg/mL, indicating its potential as an antitumor agent.

| Cell Line | IC50 (µg/mL) | Comparison Compound |

|---|---|---|

| HEp-2 (human cervical carcinoma) | 26.61 - 47.31 | Dioscin (14.65) |

These findings suggest that further exploration of its mechanism of action could yield valuable insights into its role as an anticancer drug .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It acts as a probe in biochemical assays to study enzyme interactions, potentially inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate ROS production, leading to oxidative stress in microbial and cancer cells, contributing to their death .

Case Studies

In one study, derivatives of pyrazole were synthesized and tested alongside this compound. Among these, compounds with similar structures exhibited varying degrees of antimicrobial and anticancer activity, reinforcing the significance of structural modifications on biological efficacy .

Propriétés

IUPAC Name |

2-(4-methyl-3-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-2-8(3-5(10)11)7-6(4)9(12)13/h2H,3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUGXQWZUAHSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.